Technetium Tc-99m pertechnetate

Beschreibung

Molecular Composition and Oxidation States

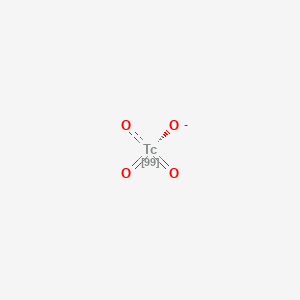

This compound is an oxyanion with the chemical formula $$ \text{TcO}_4^- $$, where technetium resides in the +7 oxidation state. This tetrahedral anion comprises a central technetium atom bonded to four oxygen atoms, forming a symmetrical structure with bond lengths of approximately 1.71 Å. The metastable isotope $$ ^{99m}\text{Tc} $$ undergoes gamma emission ($$ \gamma $$-ray energy: 140 keV) with a half-life of 6 hours, making it ideal for imaging applications.

The redox chemistry of pertechnetate involves reduction to lower oxidation states, such as $$ \text{Tc}^{4+} $$, facilitated by agents like stannous chloride ($$ \text{Sn}^{2+} $$). This reaction is critical for chelation in radiopharmaceutical synthesis:

$$

3\ \text{Sn}^{2+} + 2\ \text{TcO}4^- + 16\ \text{H}^+ \rightarrow 3\ \text{Sn}^{4+} + 2\ \text{Tc}^{4+} + 8\ \text{H}2\text{O}

$$

Here, $$ \text{Tc}^{7+} $$ in $$ \text{TcO}_4^- $$ is reduced to $$ \text{Tc}^{4+} $$, enabling coordination with ligands like DTPA or MDP.

Crystal Structure and Ionic Configuration

In crystalline form, sodium pertechnetate ($$ \text{NaTcO}4 $$) adopts a scheelite-like structure with distorted tetrahedral $$ \text{TcO}4^- $$ units. X-ray diffraction reveals that the $$ \text{Tc–O} $$ bond lengths range between 1.70–1.72 Å, consistent with its high symmetry. The sodium cations exhibit an irregular coordination polyhedron, interacting with eight oxygen atoms from adjacent $$ \text{TcO}_4^- $$ groups.

Ammonium pertechnetate derivatives, such as $$ (\text{NH}4)2[\text{TcO}(\text{OTf})5] $$, demonstrate structural flexibility under non-aqueous conditions. In trifluoromethanesulfonic acid, $$ \text{TcO}4^- $$ transforms into pentakis(trifluoromethanesulfonato)oxidotechnetate(V), featuring a trigonal bipyramidal geometry.

Table 1: Crystallographic Parameters of Select Pertechnetate Salts

| Compound | Space Group | Tc–O Bond Length (Å) | Coordination Geometry |

|---|---|---|---|

| $$ \text{NaTcO}_4 $$ | $$ I4_1/a $$ | 1.71 | Tetrahedral |

| $$ (\text{NH}4)2[\text{TcO}(\text{OTf})_5] $$ | $$ P\overline{1} $$ | 1.69–1.73 | Trigonal Bipyramidal |

Comparative Analysis with Pertechnetate Analogues

Pertechnetate ($$ \text{TcO}4^- $$) shares structural homology with permanganate ($$ \text{MnO}4^- $$) and perrhenate ($$ \text{ReO}_4^- $$), but diverges in redox behavior and stability:

Oxidizing Strength :

Hydration Dynamics :

Thermodynamic Stability :

Table 2: Comparative Properties of Tetrahedral Oxyanions

| Property | $$ \text{TcO}_4^- $$ | $$ \text{MnO}_4^- $$ | $$ \text{ReO}_4^- $$ |

|---|---|---|---|

| Oxidation State | +7 | +7 | +7 |

| Ionic Radius (Å) | 2.40 | 2.35 | 2.44 |

| Hydration Shell Size | ~7 H$$_2$$O | ~10 H$$_2$$O | ~8 H$$_2$$O |

| Redox Potential (V) | +0.74 | +1.69 | +0.51 |

Hydration Dynamics and Aqueous Cluster Formation

The hydration of $$ \text{TcO}4^- $$ in aqueous solutions is characterized by weak ion-water interactions. Density functional theory (DFT) studies indicate that the first hydration shell contains approximately seven water molecules, arranged in a labile network with hydrogen bonds averaging 2.05 Å. This sparse hydration explains $$ \text{TcO}4^- $$'s high mobility in biological systems, akin to iodide ions.

In concentrated acids, $$ \text{TcO}4^- $$ undergoes condensation reactions. For example, in trifluoromethanesulfonic acid, it forms polynuclear species like $$ [\text{Tc}4\text{O}4(\text{OH})4]^{4+} $$, which further aggregate into tetrameric clusters. These clusters exhibit unique UV/Vis absorption profiles, with maxima at 310 nm ($$ \varepsilon = 1.2 \times 10^4\ \text{M}^{-1}\text{cm}^{-1} $$).

Aqueous Cluster Formation Pathway :

- Protonation : $$ \text{TcO}4^- + \text{H}^+ \rightarrow \text{TcO}3(\text{OH}) $$

- Oligomerization : $$ 4\ \text{TcO}3(\text{OH}) \rightarrow [\text{Tc}4\text{O}4(\text{OH})4]^{4+} + 4\ \text{H}_2\text{O} $$

- Precipitation : $$ [\text{Tc}4\text{O}4(\text{OH})4]^{4+} + 4\ \text{Cl}^- \rightarrow \text{Tc}4\text{O}4(\text{OH})4\text{Cl}_4 \downarrow $$

Eigenschaften

Key on ui mechanism of action |

The pertechnetate ion distributes in the body similarly to the iodide ion, but is not organified when trapped in the thyroid gland. It also concentrates in the thyroid gland, salivary glands, gastric mucosa, and choroid plexus. However, in contrast to the iodide ion, the pertechnetate ion is released unchanged from the thyroid gland. |

|---|---|

CAS-Nummer |

23288-61-1 |

Molekularformel |

O4Tc- |

Molekulargewicht |

162.904 g/mol |

IUPAC-Name |

oxido(trioxo)(99Tc)technetium-99 |

InChI |

InChI=1S/4O.Tc/q;;;-1;/i;;;;1+1 |

InChI-Schlüssel |

FXUHHSACBOWLSP-RCUQKECRSA-N |

Isomerische SMILES |

[O-][99Tc](=O)(=O)=O |

Kanonische SMILES |

[O-][Tc](=O)(=O)=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Fundamentals of the 99Mo^{99}\text{Mo}99Mo/99mTc^{99m}\text{Tc}99mTc Generator System

The / generator exploits the parent-daughter decay relationship, where (half-life: 66 hours) decays to (half-life: 6.02 hours). Commercial generators use fission-produced adsorbed onto an alumina (AlO) column within a lead shield. Elution with 0.9% saline (NaCl) yields sodium pertechnetate (Na) with a pH of 4.5–7.5, adjusted using HCl or NaOH. Each elution captures 80–100% of the theoretical yield, contingent on the time since the previous elution and decay.

Table 1: Theoretical Yield of Post-Elution

Wet vs. Dry Generator Systems

-

Wet Systems : Incorporate a saline reservoir, enabling continuous elution into sterile vials. These systems minimize aluminum breakthrough (<10 μg/mL) but require frequent maintenance.

-

Dry Systems : Utilize evacuated vials for elution, reducing contamination risks. Predominant in clinical settings due to portability and compliance with sterility standards.

Elution Optimization Strategies

Maximizing yield requires strategic elution timing. Eluting every 24 hours captures ~95% of available activity, whereas emergency elutions at 4–6 hours post-prior elution yield 50%. Post-elution, Na remains stable for 12 hours at 20–25°C, though refrigeration (2–8°C) is recommended.

Chemical Reduction Methods for Tc-99m Radiopharmaceuticals

Stannous Chloride-Mediated Reduction

Stannous ions (Sn) are pivotal for reducing to lower oxidation states. In one method, stannous chloride dihydrate (SnClHO) is pre-adsorbed onto infusion catheters, enabling on-demand synthesis of radiopharmaceuticals with minimal tin colloid formation. For example, Tc-99m gluceptate kits use 0.7 mg SnClHO to reduce pertechnetate, followed by 15-minute incubation for maximal labeling efficiency.

Sodium Thiosulfate and Rhenium Carrier Method

Sodium thiosulfate (NaSO) facilitates rapid precipitation of Tc-99m sulfide colloid in the presence of rhenium carrier. This 10-minute protocol avoids toxic reagents, yielding sterile colloids with <1% free pertechnetate. Gelatin stabilizes the colloid, enabling high-resolution liver imaging.

Table 2: Comparative Analysis of Reduction Agents

| Agent | Reaction Time | Radiochemical Yield (%) | Key Application |

|---|---|---|---|

| Stannous chloride | 15–30 min | ≥95 | Bone/renal imaging |

| Sodium thiosulfate | <10 min | ≥98 | Liver imaging |

| Ascorbic acid | 20 min | 90–92 | Experimental |

Quality Control and Radiochemical Purity Assurance

Radiochemical Purity (RCP) Testing

RCP, defined as the proportion of in the desired chemical form, is assessed via thin-layer chromatography (TLC). For Na, impurities like hydrolyzed TcO must be <2%. Validated TLC systems include:

Aluminum and Molybdenum Breakthrough

Emerging Production Technologies

Linear Accelerator (Linac)-Activated Carbon Systems

Linac-AC generators irradiate natural MoO with 55.5-MeV electrons, producing via photonuclear reactions. Subsequent AC-based chromatography isolates with biodistribution profiles identical to fission-derived products. This method circumvents uranium-based reactors, offering a sustainable alternative.

Patent Innovations: Ligand-Assisted Complexation

A patented method synthesizes Tc-99m complexes (e.g., mercaptoacetyltriglycine) by heating pertechnetate with benzoyl mercaptoacetyltriglycine and exchange ligands. This approach achieves >98% labeling efficiency, though clinical adoption remains pending .

Analyse Chemischer Reaktionen

Production and Elution Process

Technetium-99m pertechnetate () is primarily generated through the decay of molybdenum-99 () in a technetium generator. Molybdenum-99, adsorbed onto acid alumina () in the generator, undergoes beta decay to produce . The forms pertechnetate () in aqueous solution, which is eluted using sterile saline. The elution relies on the displacement of by chloride ions () in the saline, as the pertechnetate ion is less tightly bound to the alumina compared to .

Key Reaction :

The generator eluate contains sodium pertechnetate (), which is used directly or as a precursor for further chemical modifications .

Oxidation States and Stability

In pertechnetate, technetium exists in the +7 oxidation state (), achieving a electron configuration for stability in aqueous solutions . This oxidation state is chemically inert and unsuitable for most medical applications except for thyroid and salivary gland imaging, where it mimics iodide uptake .

| Oxidation State | Stability | Medical Applications |

|---|---|---|

| +7 | High | Thyroid, salivary glands |

| +5, +4, +3 | Moderate | Brain, heart, kidneys |

Technetium exhibits a wide range of oxidation states (from +1 to +7), but the +7 state is the most stable in aqueous environments. Lower oxidation states (e.g., +3, +4) are typically achieved via chemical reduction to enable ligand chelation for targeted imaging .

Reduction Reactions

For radiopharmaceutical synthesis, is reduced to lower oxidation states using agents like stannous chloride () or ascorbic acid . This step is critical for forming coordination complexes with ligands (e.g., exametazime, sestamibi) that target specific organs .

Reduction Mechanism :

The choice of reducing agent and reaction conditions (pH, temperature) determines the desired oxidation state. For example:

-

+3 oxidation state : Achieved for brain perfusion imaging (e.g., exametazime) .

-

+4 oxidation state : Used in renal imaging (e.g., mercaptoacetyltriglycine) .

Chemical Interactions and Impurities

The presence of non-radioactive technetium-99 () in the generator can compete with for reduction and chelation, leading to impurities. This is mitigated by optimizing the stannous ion-to-technetium ratio and minimizing generator aging .

Quality Control :

Wissenschaftliche Forschungsanwendungen

Key Applications in Diagnostic Imaging

-

Thyroid Imaging

- Function : Technetium Tc-99m pertechnetate is primarily used for thyroid scans to assess thyroid function and morphology.

- Mechanism : The compound mimics iodide uptake by the thyroid gland, allowing visualization of thyroid tissue and detection of abnormalities such as hyperthyroidism or thyroid nodules .

- Case Study : A study involving patients with suspected hyperthyroidism demonstrated that Tc-99m pertechnetate scans effectively identified overactive thyroid tissue, leading to appropriate treatment decisions .

-

Salivary Gland Imaging

- Function : It is employed to evaluate salivary gland function and detect conditions like sialadenitis or tumors.

- Mechanism : The radiotracer is taken up by salivary glands, allowing for functional assessment through scintigraphy .

- Case Study : In a clinical setting, patients presenting with dry mouth symptoms underwent Tc-99m pertechnetate scanning, which revealed obstructive pathology in several cases, confirming the diagnosis .

-

Gastric Mucosa Imaging

- Function : The agent is utilized to identify ectopic gastric mucosa, particularly in cases of Meckel's diverticulum.

- Mechanism : this compound is secreted by mucin-producing cells in the gastric mucosa, making it ideal for detecting gastric tissue outside its normal location .

- Case Study : A patient with abdominal pain underwent scintigraphy that confirmed the presence of ectopic gastric mucosa in Meckel's diverticulum, leading to successful surgical intervention .

-

Urinary Bladder Imaging

- Function : It assists in diagnosing vesicoureteral reflux and other urinary tract anomalies.

- Mechanism : The tracer accumulates in the bladder and can be visualized during imaging studies .

- Case Study : In pediatric patients suspected of having vesicoureteral reflux, Tc-99m pertechnetate scans provided crucial information that influenced surgical management decisions .

-

Brain Imaging

- Function : The compound is also employed in cerebral perfusion studies.

- Mechanism : By circulating through the bloodstream and reflecting cerebral blood flow, it aids in diagnosing cerebrovascular diseases and brain tumors .

- Case Study : A patient presenting with transient ischemic attacks underwent brain perfusion scintigraphy using Tc-99m pertechnetate, which helped delineate areas of reduced perfusion indicative of underlying vascular issues .

Data Table: Summary of Applications

| Application | Mechanism | Clinical Relevance |

|---|---|---|

| Thyroid Imaging | Mimics iodide uptake | Diagnosis of hyperthyroidism and nodules |

| Salivary Gland Imaging | Accumulation in salivary glands | Evaluation of sialadenitis and tumors |

| Gastric Mucosa Imaging | Secreted by gastric mucosa | Detection of ectopic gastric mucosa |

| Urinary Bladder Imaging | Accumulation in bladder | Diagnosis of vesicoureteral reflux |

| Brain Imaging | Reflects cerebral blood flow | Diagnosis of cerebrovascular diseases and tumors |

Wirkmechanismus

Technetium Tc-99m pertechnetate exerts its effects through the emission of gamma rays, which are detected by imaging equipment. Upon intravenous injection, it distributes in the body similarly to iodine, concentrating in the thyroid gland, salivary glands, gastric mucosa, and choroid plexus. The gamma rays emitted by technetium-99m decay are captured by single photon emission computed tomography (SPECT) or gamma cameras, providing detailed images of the target organs .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Technetium-99m-Labeled Compounds

Tc-99m Sestamibi (Cardiolite®)

Mechanism: Tc-99m sestamibi is a lipophilic cationic complex that localizes in tissues with high mitochondrial activity (e.g., myocardium, parathyroid adenomas). Imaging Performance:

- In parathyroid imaging, Tc-99m sestamibi demonstrated superior sensitivity (98% for adenomas) compared to the traditional dual-tracer method using Tl-201 and Tc-99m pertechnetate (72–75% sensitivity) . This is attributed to its higher target-to-background ratio and superior gamma emission properties .

- A study of 57 patients showed Tc-99m sestamibi localized 39/40 adenomas vs. 37/40 for Tl-201, with improved visualization of hyperplastic glands .

| Parameter | Tc-99m Pertechnetate | Tc-99m Sestamibi |

|---|---|---|

| Thyroid uptake | High (non-organified) | Low |

| Parathyroid detection | 72–75% sensitivity | 89–98% sensitivity |

| Radiation dose | 0.7 mSv (thyroid scan) | 6.3 mSv (cardiac) |

Tc-99m Stannous Citrate and Tumor Imaging Agents

Tc-99m Glucoheptonate

Preparation: Electrolytic reduction of pertechnetate with glucoheptonate (9 coulombs, 100 mA) yields >90% radiochemical purity, outperforming stannous glucoheptonate kits in stability and cost . Clinical Use: Predominantly used for renal imaging. Electrolytic methods reduce impurities (<10% free pertechnetate) compared to SnCl₂-based kits, which may retain renal activity longer due to tin-induced membrane permeability changes .

Tc-99m Red Blood Cell (RBC) Labeling

- Standard in vivo method : Only 62% of Tc-99m binds to RBCs at 0.5 minutes post-injection, rising to 94.5% at 10 minutes .

- Modified method : Isolating pertechnetate and tin-pretreated RBCs in a syringe during labeling increased binding efficiency to 90%, reducing gastric uptake and improving image quality .

Stability and Radiochemical Purity Challenges

- Radiation Decomposition: High activity (>18.5 GBq) or oxygen exposure accelerates autoradiolysis, increasing free pertechnetate levels. Stannous ion concentration inversely correlates with decomposition rates .

- Chromatographic Analysis : Single-paper chromatography using NaCl or sodium acetate buffer resolves Tc-99m phosphorus compounds (Rf=0.8–1.0), pertechnetate (Rf=0.56–0.75), and TcO₂ (Rf=0) .

Key Research Findings and Contradictions

- Parathyroid Imaging : While Tc-99m sestamibi outperforms pertechnetate-based methods, dual-tracer subtraction (pertechnetate + sestamibi) offers marginal improvements over sestamibi alone, questioning the necessity of complex protocols .

- Reduction Methods : Electrolytic reduction avoids tin-related artifacts (e.g., prolonged renal retention) and achieves comparable labeling efficiency to SnCl₂, challenging the need for tin in kit formulations .

Q & A

Q. What are the critical radiochemical purity (RCP) assessment protocols for Tc-99m pertechnetate in radiopharmaceutical preparations?

Methodological Answer: RCP is typically evaluated using dual-solvent thin-layer chromatography (TLC). Apply 10 µL of the sample to two silica gel strips. Develop one strip with saturated NaCl (to separate free pertechnetate, Rf ≈ 0.6–0.8) and the other with water (to detect hydrophilic impurities). Quantify radioactivity distribution using gamma counting. Acceptable RCP thresholds are >90% for clinical use . For basic research, validate results against high-performance liquid chromatography (HPLC) to resolve ambiguities in impurity identification .

Q. How can environmental Tc-99 analysis methods inform radiopharmaceutical quality control?

Methodological Answer: Techniques like solvent extraction and anion exchange, optimized for isolating Tc-99 (as pertechnetate) from soil matrices, can be adapted to detect trace impurities in Tc-99m preparations. For instance, potassium hydroxide/potassium nitrate fusion preserves pertechnetate integrity during sample decomposition, enabling precise isotopic dilution mass spectrometry (ID-MS) validation . Cross-apply these protocols to identify non-pertechnetate species in radiopharmaceuticals, ensuring compliance with pharmacopeial standards .

Q. What are the primary considerations for handling Tc-99m pertechnetate in laboratory settings?

Methodological Answer: Use lead shielding to minimize radiation exposure and prevent radiolysis. Pre-calibrate syringes for accurate dose measurement, and store preparations in inert atmospheres to avoid stannous ion oxidation (which reduces labeling efficiency). Monitor decay-adjusted activity using dose calibrators, and adhere to sterile techniques to prevent microbial contamination .

Advanced Research Questions

Q. How can conflicting RCP results from TLC and HPLC be resolved in Tc-99m pertechnetate formulations?

Methodological Answer: Discrepancies often arise from colloidal or reduced Tc species undetected by TLC. Combine HPLC with gamma detection (e.g., C18 reverse-phase columns and 0.1 M ammonium acetate/methanol gradients) to separate hydrophilic and lipophilic impurities. Validate with <sup>99</sup>Tc NMR to identify non-pertechnetate species (e.g., TcO2 or Tc-S complexes) that may co-elute in TLC . Statistical reconciliation (e.g., Bland-Altman analysis) can quantify method biases .

Q. What strategies optimize Tc-99m pertechnetate labeling efficiency in bifunctional chelator systems?

Methodological Answer: Use stannous chloride (SnCl2) as a reductant, but titrate its concentration to avoid excess free Sn<sup>2+</sup>, which promotes colloid formation. Pre-treat ligands (e.g., mercaptoacetyltriglycine) with antioxidants (ascorbic acid) to stabilize thiol groups. Monitor pH (6–8) to favor Tc=O core formation, and employ microwave-assisted synthesis to accelerate ligand exchange kinetics . Characterize products using X-ray absorption spectroscopy (XAS) to confirm oxidation states .

Q. How does technetium speciation in environmental samples inform pharmaceutical stability studies?

Methodological Answer: Environmental studies reveal that TcO4<sup>−</sup> can reduce to Tc(IV) oxides or complex with organic matter under varying redox conditions. Simulate these dynamics in radiopharmaceuticals by introducing controlled oxygen gradients during storage. Use <sup>99</sup>Tc NMR and XANES to track speciation shifts and correlate them with RCP degradation. This approach identifies critical thresholds for radiolysis or stannous ion depletion .

Q. What interdisciplinary frameworks address contradictions in Tc-99m biodistribution data across preclinical models?

Methodological Answer: Develop a pharmacokinetic model integrating species-specific factors (e.g., murine vs. primate plasma protein binding). Use SPECT/CT imaging to validate in vivo distribution against ex vivo gamma counting. Apply machine learning to reconcile interspecies variability in renal clearance rates and optimize dosing for translational studies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.